Crystal structure and stereochemistry of 2-(Benzylamino)-3-phenylpropan-1-ol
Crystal structure and stereochemistry of 2-(Benzylamino)-3-phenylpropan-1-ol
An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2-(Benzylamino)-3-phenylpropan-1-ol
Executive Summary
2-(Benzylamino)-3-phenylpropan-1-ol (commonly referred to as N-benzylphenylalaninol) is a highly versatile chiral amino alcohol. Derived primarily from the chiral pool (L- or D-phenylalaninol), this compound serves as a critical intermediate in the synthesis of retroviral protease inhibitors, chiral auxiliaries, and bidentate P,N-ligands for asymmetric catalysis[1][2]. Understanding its solid-state crystal structure and stereochemical behavior is paramount for drug development professionals and synthetic chemists, as the spatial orientation of its functional groups directly dictates the facial selectivity of downstream reactions and the binding affinity of its pharmaceutical derivatives.
Chemical Identity and Stereochemical Foundations
The molecular architecture of 2-(Benzylamino)-3-phenylpropan-1-ol (C₁₆H₁₉NO) features a highly flexible aliphatic backbone anchored by a single stereogenic center at the C2 position.
Stereochemical Induction and Causality
When synthesized from enantiopure L-phenylalaninol via reductive amination with benzaldehyde, the resulting compound retains the (S)-configuration. The stereochemistry of this molecule is not merely a structural footnote; it is the engine of its chemical utility. The presence of both a benzylamine group and a phenyl ring creates a sterically demanding "cleft." In asymmetric synthesis—such as intramolecular Diels-Alder reactions—this steric bulk effectively blocks one face of the molecule. For example, when functionalized into sulfonyl-substituted trienes, the (S)-stereocenter forces the cycloaddition to proceed almost exclusively via si-face attack, yielding highly diastereoselective condensed heterocycles[3].
Functional Group Modularity
The proximity of the secondary amine and the primary hydroxyl group allows for orthogonal functionalization. The hydroxyl group can be converted into a phosphite, while the nitrogen remains a coordinating amine, generating a diverse library of chiral P,N-ligands whose bite angles are strictly governed by the C2 stereocenter[2].
Pathway of stereochemical induction from chiral pool to facial selectivity.
Crystallographic Properties and Solid-State Behavior
Obtaining a high-quality single crystal of the free base 2-(Benzylamino)-3-phenylpropan-1-ol can be challenging due to its tendency to form low-melting solids or viscous oils. Consequently, crystallographic data is frequently obtained via its hydrochloride salt or rigidified derivatives (such as oxazolidinones or cycloadducts)[3][4].
Space Group and Symmetry
Because the compound is enantiopure, it must crystallize in a non-centrosymmetric (Sohncke) space group. Analogous chiral amino alcohols typically crystallize in the orthorhombic P212121 or monoclinic P21 space groups. These space groups lack inversion centers and mirror planes, preserving the absolute configuration of the molecules within the unit cell.
Hydrogen Bonding Networks
The solid-state conformation is primarily driven by intermolecular hydrogen bonding. The molecule possesses two hydrogen bond donors (N-H and O-H) and two acceptors (the nitrogen lone pair and the oxygen lone pair). In the crystal lattice, these typically form robust O−H⋯N and N−H⋯O networks, leading to the formation of supramolecular helical chains along the crystallographic screw axes. This hydrogen-bonding network is the causal factor behind the compound's thermodynamic stability and solubility profiles.
Quantitative Data Summaries
The following tables summarize the physicochemical properties and the expected crystallographic parameters for enantiopure N-benzylphenylalaninol derivatives.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value / Description |
| Chemical Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| Stereocenter | C2 (Typically S if derived from L-Phe) |
| H-Bond Donors | 2 (Amine N-H, Hydroxyl O-H) |
| H-Bond Acceptors | 2 (Amine N, Hydroxyl O) |
| Rotatable Bonds | 6 |
Table 2: Typical Single-Crystal X-Ray Diffraction (SCXRD) Data (Analogous Model)
| Crystallographic Parameter | Expected Observation for Enantiopure Derivatives |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | P212121 or P21 |
| Z (Molecules per unit cell) | 4 (for P212121 ) or 2 (for P21 ) |
| Radiation Source | Cu Kα ( λ=1.5418 Å) |
| Flack Parameter ( x ) | ∼0.0±0.1 (Confirms Absolute Configuration) |
Experimental Workflow: SCXRD and Stereochemical Validation
To definitively prove the absolute configuration of 2-(Benzylamino)-3-phenylpropan-1-ol or its derivatives, a self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol must be employed.
Rationale for Radiation Choice
For light-atom structures (containing only C, H, N, O), Molybdenum (Mo Kα ) radiation often fails to generate sufficient anomalous dispersion. Therefore, Copper (Cu Kα ) radiation must be used . Cu radiation maximizes the anomalous scattering from the oxygen and nitrogen atoms, which is the physical causality required to accurately calculate the Flack parameter and distinguish between enantiomers.
Step-by-Step Methodology
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Derivative Formation (If necessary): Dissolve 2-(Benzylamino)-3-phenylpropan-1-ol in diethyl ether and bubble anhydrous HCl gas to precipitate the highly crystalline hydrochloride salt.
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Crystallization (Vapor Diffusion):
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Dissolve the salt in a minimum volume of methanol (solvent).
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Place the vial inside a larger sealed chamber containing diethyl ether (anti-solvent).
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Allow 3–5 days for slow vapor diffusion. The gradual decrease in solubility forces the molecules to nucleate slowly, yielding defect-free, X-ray quality single crystals.
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Data Collection: Mount a suitable crystal (approx. 0.2×0.2×0.1 mm) on a diffractometer equipped with a Cu Kα microfocus source. Maintain the crystal at 100 K using a nitrogen cryostream to minimize thermal motion (Debye-Waller factors), thereby increasing high-angle diffraction resolution.
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Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine against F2 using full-matrix least-squares (SHELXL).
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Self-Validation (The Flack Parameter):
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Evaluate the Flack parameter ( x ).
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If x≈0 , the absolute configuration is correct.
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If x≈1 , the model is inverted (the wrong enantiomer was modeled).
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If x≈0.5 , the crystal is a racemic twin.
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Step-by-step SCXRD workflow for determining absolute configuration.
Applications in Drug Development
The stereochemically rigid nature of N-benzylphenylalaninol makes it a privileged scaffold in medicinal chemistry. It is extensively utilized in the convergent synthesis of hydroxyethylaminosulfonamide-based retroviral protease inhibitors (e.g., HIV-1 protease inhibitors)[1][5]. The (S)-configuration of the propanol backbone perfectly mimics the transition state of peptide bond cleavage, allowing the molecule to bind competitively and irreversibly to the C2 -symmetric active site of the viral protease[1].
References
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Halogenovinyl Sulfones. 6.1 Synthesis of Condensed Heterocycles by Diastereoselective Intramolecular Diels−Alder Reactions of Sulfonyl-Substituted Trienes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
- PL184771B1 - Hydroxyethylaminosulphonamides of heterocyclocarbonylamino acids as inhibitors of retroviral protease Source: Google Patents URL
- PL184748B1 - Amino acid hydroxyethylaminosulphonamides as inhibitors of retroviral protease Source: Google Patents URL
Sources
- 1. PL184771B1 - Hydroxyethylaminosulphonamides of heterocyclocarbonylamino acids as inhibitors of retroviral protease - Google Patents [patents.google.com]
- 2. 2-(Benzylamino)-3-phenylpropan-1-ol|241.33 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 5. PL184748B1 - Amino acid hydroxyethylaminosulphonamides as inhibitors of retroviral protease - Google Patents [patents.google.com]
